Nitro Group Positional Isomerism: 3-Nitro vs. 4-Nitro Potency in RIP1 Kinase Inhibition
The 3-nitro-1H-pyrazole regioisomer is essential for RIP1 kinase inhibitory activity, a validated therapeutic target in necroptosis-driven diseases. The lead compound 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a) exhibited a Kd of 0.078 μM against RIP1 kinase, while extensive SAR studies confirmed that relocating the nitro group to the 4-position or removing it entirely abolished activity . The target compound, 1-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole, retains the critical 3-nitro pharmacophore, making it a viable scaffold for developing potent RIP1 inhibitors, unlike the 4-nitro isomer CAS 1240569-51-0, which is expected to be inactive based on this SAR.
| Evidence Dimension | RIP1 kinase binding affinity (Kd) / Potency dependency on nitro position |
|---|---|
| Target Compound Data | Kd not directly measured; scaffold retains active 3-nitro pharmacophore essential for RIP1 inhibition |
| Comparator Or Baseline | 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole (1a): Kd = 0.078 μM; 4-nitro isomer and des-nitro analogs: inactive |
| Quantified Difference | Activity cliff: 3-nitro series active (Kd ~0.078 μM for related analog), 4-nitro series inactive |
| Conditions | RIP1 kinase binding assay; Cell necroptosis inhibitory assay (EC50 = 0.160 μM for optimized analog 4b) |
Why This Matters
For programs targeting RIP1 kinase or necroptosis, only the 3-nitro regioisomer provides a validated active scaffold; procuring the 4-nitro isomer would yield an inactive compound, wasting resources.
- [1] Zou, C., et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. View Source
